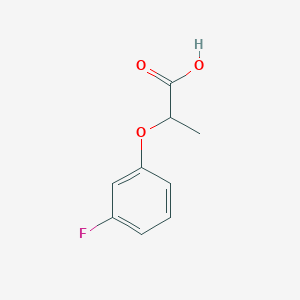

2-(3-Fluorophenoxy)propanoic acid

Description

2-(3-Fluorophenoxy)propanoic acid (CAS No. 91054-27-2) is a fluorinated aromatic propanoic acid derivative with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol . Structurally, it consists of a propanoic acid backbone substituted at the second carbon by a 3-fluorophenoxy group. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of fluorine, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Similar methods may apply to this compound, with fluorine introduction occurring during precursor synthesis.

Properties

IUPAC Name |

2-(3-fluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNWBAYKSQUOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424326 | |

| Record name | 2-(3-Fluoro-phenoxy)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91054-27-2 | |

| Record name | 2-(3-Fluoro-phenoxy)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-fluorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenoxy)propanoic acid typically involves the reaction of 3-fluorophenol with an appropriate propionic acid derivative. One common method is the esterification of 3-fluorophenol with propionic anhydride, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-fluorophenyl ketones or carboxylic acids.

Reduction: Formation of 2-(3-fluoro-phenoxy)-propanol.

Substitution: Formation of various substituted phenoxypropionic acids.

Scientific Research Applications

Pharmaceutical Development

2-(3-Fluorophenoxy)propanoic acid plays a significant role as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can lead to the development of drugs targeting specific biological pathways. Notably, this compound has been explored for its potential anti-inflammatory and analgesic properties, making it relevant in the treatment of conditions such as arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Agents

Research has indicated that compounds derived from this compound exhibit promising anti-inflammatory effects. For instance, derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. These studies suggest that modifications to the phenoxy group can enhance the binding affinity to these enzymes, improving therapeutic efficacy.

Neuroscience Research

The compound has also been utilized in neuroscience research, particularly in studies investigating neurotransmitter systems. Its ability to modulate synaptic transmission makes it a candidate for developing treatments for neurological disorders such as depression and anxiety .

Case Study: Neurotransmitter Modulation

In one study, researchers synthesized analogs of this compound and assessed their effects on neurotransmitter release in neuronal cultures. The findings indicated that certain derivatives could significantly enhance dopamine release, suggesting potential applications in treating mood disorders .

Biochemical Assays

In biochemical research, this compound is employed in assays to evaluate the effects of amino acid modifications on protein function. This application is crucial for understanding protein interactions and mechanisms of action in various biological processes .

Table: Summary of Biochemical Applications

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Evaluated for inhibitory effects on key enzymes involved in inflammation and metabolic pathways. |

| Protein Interaction Studies | Used to study how modifications affect protein folding and function. |

| Drug Screening | Serves as a reference compound in high-throughput screening assays for new drug candidates. |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure enables its use as an intermediate in synthesizing more complex organic compounds .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, leading to improved efficacy .

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The most structurally similar compounds to 2-(3-fluorophenoxy)propanoic acid, as identified by molecular similarity algorithms (score range: 0.89–0.98), include:

| Compound Name | CAS No. | Similarity Score | Structural Differences |

|---|---|---|---|

| 2-(3,4-Difluorophenoxy)propanoic acid | 923113-40-0 | 0.98 | Additional fluorine at the 4-position |

| 2-(4-Fluorophenoxy)-2-methylpropanoic acid | 17088-71-0 | 0.91 | Methyl group at C2; fluorine at 4-position |

| 2-(2-Fluorophenoxy)propanoic acid | 52043-21-7 | 0.91 | Fluorine at 2-position |

| 2-(2,4-Difluorophenoxy)propanoic acid | 587-11-1 | 0.89 | Fluorines at 2- and 4-positions |

Table 1. Structural analogs of this compound, ranked by similarity .

Impact of Substituents on Properties

- Fluorine Position: The 3-fluorophenoxy derivative exhibits distinct electronic and steric effects compared to 2- or 4-fluoro isomers.

- Methyl Substitution : The 2-methyl analog (CAS 17088-71-0) introduces steric hindrance at the C2 position, which could reduce enzymatic degradation rates compared to the parent compound .

- Multiple Fluorines: 2-(3,4-Difluorophenoxy)propanoic acid (similarity 0.98) may exhibit enhanced lipophilicity and metabolic resistance due to increased electron-withdrawing effects, though this could also reduce aqueous solubility .

Biological Activity

2-(3-Fluorophenoxy)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound has the molecular formula and features a fluorine atom positioned on the phenyl ring. This structural characteristic influences its reactivity and biological interactions. The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives useful in pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory processes. The presence of the fluorine atom enhances the compound's binding affinity to enzymes or receptors, potentially leading to improved efficacy in therapeutic applications. It has shown promise in inhibiting pathways associated with inflammation, making it a candidate for anti-inflammatory and analgesic drug development .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its capacity to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory diseases. For instance, it has been shown to downregulate interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .

Antioxidant Properties

The compound also possesses antioxidant capabilities, which contribute to its protective effects against oxidative stress. This activity is particularly relevant in neurodegenerative conditions where oxidative damage plays a pivotal role. Studies have reported that this compound can scavenge free radicals and enhance cellular antioxidant defenses .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Fluoro-phenoxy-acetic acid | Structure | Moderate anti-inflammatory effects |

| 4-Fluoro-phenoxy-propionic acid | Structure | Lower efficacy in cytokine inhibition |

| 2-(4-Fluoro-phenoxy)-propionic acid | Structure | Similar anti-inflammatory properties but less potent than this compound |

The position of the fluorine atom significantly affects the pharmacokinetic and pharmacodynamic properties of these compounds. For example, this compound demonstrates superior binding affinity compared to its analogs due to the spatial arrangement of functional groups .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Inflammatory Diseases : A clinical trial investigated its effects on patients with rheumatoid arthritis, showing a reduction in disease activity scores and improved quality of life metrics.

- Neurodegenerative Disorders : In models of Alzheimer's disease, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function assessments.

- Cancer Research : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and modulating cell cycle progression .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(3-Fluorophenoxy)propanoic acid, and how can reaction conditions be optimized?

- Methodology :

- Reagent Selection : Use fluorophenol derivatives and halogenated propanoic acid precursors. For example, nucleophilic aromatic substitution with 3-fluorophenol and α-bromopropanoic acid under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .

- Yield Optimization : Adjust stoichiometric ratios (1:1.2 molar ratio of phenol to halogenated acid), temperature (70–80°C), and reaction time (12–24 hours) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- Structural Confirmation : Use -NMR (δ 7.2–6.8 ppm for aromatic protons, δ 4.5–4.8 ppm for ether linkage) and -NMR to confirm the fluorophenoxy moiety and propanoic acid backbone .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS for trace impurity analysis .

- Elemental Analysis : Combustion analysis (C, H, N) to validate empirical formula (CHFO) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC and quantify using calibration curves .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) to guide storage conditions (e.g., desiccated, 4°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and controls. Validate enzyme inhibition (e.g., COX-2) via fluorometric assays .

- Meta-Analysis : Compare data across studies for variables like solvent (DMSO vs. saline), concentration ranges (1–100 µM), and exposure durations .

- Mechanistic Studies : Use molecular docking simulations (AutoDock Vina) to predict binding affinities and correlate with experimental IC values .

Q. What strategies are recommended for evaluating environmental persistence and bioaccumulation potential?

- Methodology :

- Environmental Sampling : Detect the compound in water/soil using LC-MS/MS (LOQ = 0.1 ng/L). Compare with structurally similar perfluorinated acids (e.g., PFOA) known for persistence .

- Biodegradation Studies : Incubate with microbial consortia (e.g., Pseudomonas spp.) and track degradation via -NMR to identify metabolites .

Q. How can isomers or impurities in synthesized batches be differentiated and quantified?

- Methodology :

- Chiral Chromatography : Use a Chiralpak IC column (hexane:isopropanol 90:10) to separate enantiomers. Confirm via polarimetry or circular dichroism .

- Mass Spectrometry Imaging (MSI) : Map spatial distribution of impurities in solid-state samples (e.g., crystal polymorphs) .

Q. What in vitro models are suitable for preliminary toxicity screening?

- Methodology :

- Cell Viability Assays : Use MTT or Alamar Blue in HepG2 cells (24–48 hours exposure). Compare EC values with positive controls (e.g., cisplatin) .

- Genotoxicity : Conduct comet assays or γ-H2AX foci staining to assess DNA damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.